
(Pyridazine-4,5-diyl)bis(phenylmethanone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Pyridazine-4,5-diyl)bis(phenylmethanone) is an organic compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. This specific compound features a pyridazine ring substituted with two phenylmethanone groups at the 4 and 5 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Pyridazine-4,5-diyl)bis(phenylmethanone) typically involves the reaction of pyridazine derivatives with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst and helps in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (Pyridazine-4,5-diyl)bis(phenylmethanone) can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(Pyridazine-4,5-diyl)bis(phenylmethanone) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine dioxides.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The phenylmethanone groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Pyridazine dioxides.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(Pyridazine-4,5-diyl)bis(phenylmethanone) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (Pyridazine-4,5-diyl)bis(phenylmethanone) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazine: The parent compound of (Pyridazine-4,5-diyl)bis(phenylmethanone).
Phenylmethanone: A simpler compound containing the phenylmethanone group.
Benzoylpyridazine: A related compound with a benzoyl group attached to the pyridazine ring.
Uniqueness
(Pyridazine-4,5-diyl)bis(phenylmethanone) is unique due to the presence of two phenylmethanone groups on the pyridazine ring, which can significantly alter its chemical and biological properties compared to similar compounds. This unique structure allows for specific interactions with molecular targets, making it valuable in various research applications.
Propriétés
Numéro CAS |
53074-26-3 |
|---|---|
Formule moléculaire |
C18H12N2O2 |
Poids moléculaire |
288.3 g/mol |
Nom IUPAC |
(5-benzoylpyridazin-4-yl)-phenylmethanone |
InChI |
InChI=1S/C18H12N2O2/c21-17(13-7-3-1-4-8-13)15-11-19-20-12-16(15)18(22)14-9-5-2-6-10-14/h1-12H |
Clé InChI |
ARAXCKVOCHSIGQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CN=NC=C2C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanamide, N-[[2-[(3,5-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14630272.png)


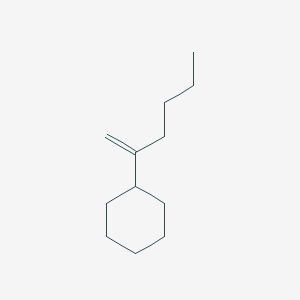
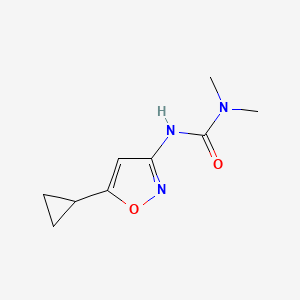

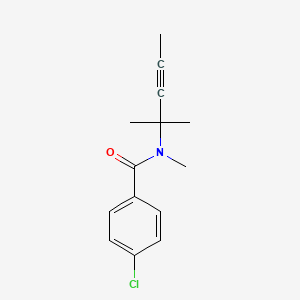
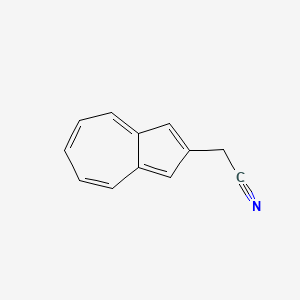
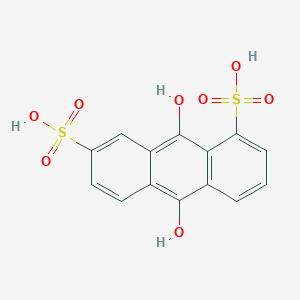
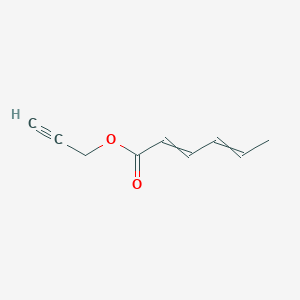
![[(3-Methoxyphenyl)methoxy]acetyl chloride](/img/structure/B14630321.png)



